3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester
Overview
Description
3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester is a useful research compound. Its molecular formula is C16H15F3N2O2 and its molecular weight is 324.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- Triorganostannyl esters of aminobenzoic acids, including derivatives of 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester, have been synthesized and structurally investigated. These studies focus on the physicochemical properties and the influence of coordination to metal centers on the photophysical properties of the metal and the ligands' conformation and intermolecular interactions (Tzimopoulos et al., 2010).
Role in Drug Synthesis
- The compound has been used in the synthesis of Nilotinib, a highly selective inhibitor of tyrosine kinase. It's involved in the reaction process leading to the formation of key intermediates (Yu Yankun et al., 2011).
Synthesis of Heterocyclic Systems
- Methyl and phenylmethyl esters related to this compound have been used as reagents in the preparation of various heterocyclic systems, including pyrido-pyrimidin-ones and thiazolo-pyrimidin-ones, demonstrating its versatility in organic synthesis (Lovro Selič et al., 1997).
Kinetic Resolution in Organic Synthesis
- Pyridine-3-carboxylic anhydride, related to this compound, has been used as a coupling reagent for preparing carboxylic esters from various acids and alcohols. This process demonstrates an efficient method for kinetic resolution of racemic mixtures, contributing to the synthesis of optically active compounds (Shiina et al., 2012).
Nucleophilic Reactions in Organic Chemistry
- Derivatives of this compound have been involved in nucleophilic reactions with vinyl and aromatic halides. These reactions demonstrate the compound's utility in the formation of complex organic structures (Koch et al., 1993).
Development of Novel Compounds
- The compound has been used in the development of novel pyridine-thiazole hybrid molecules with potential anticancer properties, showcasing its application in medicinal chemistry (Ivasechko et al., 2022).
Properties
IUPAC Name |
methyl 3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2/c1-21(2)14-13(8-12(9-20-14)16(17,18)19)10-5-4-6-11(7-10)15(22)23-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWZMCVKBZSBDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC(=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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